molecular formula C23H25N3O5 B2939961 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1798460-15-7

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2939961
CAS No.: 1798460-15-7
M. Wt: 423.469
InChI Key: VEMYNCBMJVQSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a structurally complex molecule featuring a fused pyrano-pyrazole core substituted with a cyclopentyl group and a methyl-linked 8-methoxy-2-oxo-2H-chromene-3-carboxamide moiety. The pyrano-pyrazole scaffold is structurally analogous to pyrazole derivatives synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF), as seen in , though the chromene substituent introduces distinct electronic and steric properties .

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-20-8-4-5-14-11-16(23(28)31-21(14)20)22(27)24-12-18-17-13-30-10-9-19(17)26(25-18)15-6-2-3-7-15/h4-5,8,11,15H,2-3,6-7,9-10,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMYNCBMJVQSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C4=C3COCC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Tetrahydropyrano moiety : This part is fused with a pyrazole ring, which is significant for its biological interactions.
  • Cyclopentyl group : This enhances the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties.

The molecular formula of the compound is C22H29N3O4C_{22}H_{29}N_{3}O_{4}, indicating a relatively large and complex structure that may interact with various biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate signaling pathways involved in:

  • Cell proliferation
  • Apoptosis
  • Inflammatory responses

The presence of the pyrazole ring is particularly noteworthy as similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX), which are key players in inflammatory processes .

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing pyrazole moieties have been shown to selectively inhibit COX-2 activity, which is crucial for managing conditions like arthritis and other inflammatory diseases .

2. Anticancer Potential

Studies have demonstrated that related compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The potential anticancer activity of this compound could be explored through its interaction with tumor suppressor genes and oncogenes.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation A series of derivatives were synthesized and evaluated for their anti-inflammatory effects. The results indicated that modifications on the pyrazole ring significantly enhanced COX inhibition .
Anticancer Activity In vitro studies demonstrated that similar chromene derivatives exhibited cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms .
Pharmacokinetics The lipophilicity introduced by the cyclopentyl group was shown to improve cellular uptake in preliminary pharmacokinetic studies.

Comparison with Similar Compounds

Table 1. Comparison of Pyrazole Derivatives

Compound Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound Pyrano-pyrazole 8-Methoxy-chromene Not provided N/A N/A
3a () Pyrazole Phenyl, cyano, chloro 403.1 68 133–135
3d () Pyrazole 4-Fluorophenyl, cyano, chloro 421.0 71 181–183

Furan Carboxamide Analogs ()

The compound N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide () shares the same pyrano-pyrazole core but replaces the chromene-carboxamide with a 2,5-dimethylfuran-3-carboxamide. Key differences include:

  • Electronics : The chromene’s conjugated π-system and methoxy group may enhance electron-donating capacity compared to the furan’s electron-withdrawing methyl groups.
  • Molecular Weight : The furan analog has a molecular weight of 343.4 g/mol, significantly lower than the target compound (exact weight unprovided but estimated higher due to the chromene group) .

Tetrahydroimidazopyridine Derivatives (–5)

Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () feature an imidazopyridine core instead of pyrano-pyrazole. Notable contrasts:

  • Synthetic Routes : These derivatives are synthesized via one-pot two-step reactions with lower yields (51–55%) compared to the EDCI-mediated couplings in .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Pyrazole derivatives in exhibit melting points ranging from 123–183°C, influenced by substituent polarity (e.g., 3d with 4-fluorophenyl melts at 181–183°C). The target’s chromene group may increase melting points due to planarity and intermolecular stacking .
  • IR bands for the chromene’s carbonyl (~1650–1700 cm$^{-1}$) would differ from pyrazole carboxamides (~1636–1640 cm$^{-1}$) .

Implications of Structural Variations

  • Bioactivity : Chromene derivatives are associated with kinase inhibition and antioxidant activity, whereas pyrazole carboxamides () often target enzymes like cyclooxygenase. The cyclopentyl group in the target may enhance lipophilicity, improving membrane permeability compared to aryl-substituted analogs .
  • Synthetic Complexity: The fused pyrano-pyrazole core likely requires multi-step synthesis, contrasting with simpler pyrazole or imidazopyridine systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.